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Compound of Interest

Compound Name:
(3-Ethoxy-4-

methoxyphenyl)boronic acid

Cat. No.: B1421261 Get Quote

(3-Ethoxy-4-methoxyphenyl)boronic acid, identified by the CAS number 216458-03-0, is a

substituted phenylboronic acid that has garnered significant attention as a versatile

intermediate in organic synthesis. Its molecular structure, featuring both an ethoxy and a

methoxy group on the phenyl ring, imparts specific electronic and steric properties that are

advantageous in various chemical transformations.

Table 1: Physicochemical Properties of (3-Ethoxy-4-methoxyphenyl)boronic acid

Property Value

CAS Number 216458-03-0

Molecular Formula C₉H₁₃BO₄

Molecular Weight 196.01 g/mol

Appearance White to off-white powder

SMILES CCO(c1cc(B(O)O)ccc1OC)C

The presence of the boronic acid functional group (-B(OH)₂) is central to its utility, enabling it to

participate in a variety of cross-coupling reactions. The electron-donating nature of the ethoxy

and methoxy substituents can influence the reactivity of the boronic acid and the properties of

the resulting coupled products.
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Synthesis Pathway: From Precursor to Product
The synthesis of (3-Ethoxy-4-methoxyphenyl)boronic acid is typically achieved through a

well-established organometallic route, starting from a halogenated precursor. A common and

efficient method involves the lithiation of 4-bromo-2-ethoxy-1-methoxybenzene, followed by

borylation.

The causality behind this experimental choice lies in the high reactivity of organolithium

reagents, which readily undergo halogen-metal exchange with aryl bromides. The subsequent

reaction with a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), followed by acidic workup,

yields the desired boronic acid.
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Figure 1: General synthesis pathway for (3-Ethoxy-4-methoxyphenyl)boronic acid.

Experimental Protocol: Synthesis of (3-Ethoxy-4-methoxyphenyl)boronic acid

This protocol is a self-validating system, where the successful formation of the product can be

confirmed at each key stage through appropriate analytical techniques (e.g., TLC, GC-MS).

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 4-bromo-2-ethoxy-1-methoxybenzene in anhydrous

tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled

solution. The reaction is highly exothermic and must be controlled. Stir the mixture at -78 °C
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for 1 hour.

Borylation: To the resulting lithium intermediate, add triisopropyl borate (B(OiPr)₃) dropwise,

ensuring the temperature remains below -70 °C.

Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for an additional 12 hours. Quench the reaction by the

slow addition of aqueous hydrochloric acid (HCl).

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous

layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by recrystallization or column chromatography

to yield pure (3-Ethoxy-4-methoxyphenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
A primary application of (3-Ethoxy-4-methoxyphenyl)boronic acid is in the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming

reaction is a cornerstone of modern medicinal chemistry due to its mild reaction conditions,

high functional group tolerance, and the commercial availability of a wide range of boronic

acids.

The reaction involves the coupling of an organoboron compound (in this case, (3-Ethoxy-4-
methoxyphenyl)boronic acid) with a halide or triflate, catalyzed by a palladium(0) complex.

The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.
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Reactants Reaction Conditions
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Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is based on established literature procedures for the coupling of (3-
Ethoxy-4-methoxyphenyl)boronic acid with a bromo-substituted imidazo[1,2-a]pyridine

derivative.

Reaction Setup: To a reaction vessel, add the bromo-substituted imidazo[1,2-a]pyridine (1.0

equivalent), (3-Ethoxy-4-methoxyphenyl)boronic acid (1.2 equivalents), a palladium

catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equivalents), and a base, typically potassium

carbonate (K₂CO₃) (2.0 equivalents).
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Solvent Addition: Add a degassed solvent system, such as a 4:1 or 10:1 mixture of 1,4-

dioxane and water. The use of water can be beneficial in many Suzuki-Miyaura reactions.

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and

seal.

Heating: Heat the reaction mixture to a temperature of 100 °C and stir for 12 hours.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature,

dilute with water, and extract with an appropriate organic solvent. Combine the organic

layers, dry over a drying agent, and concentrate in vacuo.

Purification: Purify the crude product by column chromatography on silica gel to obtain the

desired coupled product.

This self-validating protocol ensures that the progress of the reaction can be monitored and the

final product's identity and purity can be confirmed through standard analytical techniques. The

use of a well-defined catalyst and base system, as cited in peer-reviewed literature, provides a

high degree of confidence in the expected outcome.

Applications in Drug Discovery
(3-Ethoxy-4-methoxyphenyl)boronic acid is a valuable building block in the synthesis of

biologically active molecules. The 3-ethoxy-4-methoxyphenyl moiety is present in a number of

compounds investigated for various therapeutic targets. For instance, it has been incorporated

into imidazo[1,2-a]pyridine-based compounds that have been explored for their potential as

inhibitors of certain kinases or other enzymes. The ability to readily form carbon-carbon bonds

via the Suzuki-Miyaura coupling allows for the efficient construction of complex molecular

architectures from this boronic acid derivative.

Conclusion
(3-Ethoxy-4-methoxyphenyl)boronic acid is a versatile and valuable reagent in modern

organic synthesis. Its well-defined properties, straightforward synthesis, and, most importantly,
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its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction make it an

indispensable tool for medicinal chemists and drug development professionals. The protocols

and insights provided in this guide are intended to empower researchers to effectively utilize

this compound in their synthetic endeavors.

To cite this document: BenchChem. [Core Characteristics and Physicochemical Properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421261#3-ethoxy-4-methoxyphenyl-boronic-acid-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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